tert-Butyl 2-((5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
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Overview
Description
Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves the reaction of tert-butyl bromoacetate with 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s triazole moiety is known for its biological activity, making it a potential candidate for drug development.
Medicine: It may be explored for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is not well-documented. triazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Similar structure but lacks the methyl group.
Tert-butyl 2-[(5-nitro-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate: Contains a nitro group instead of an amino group.
Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate: Similar structure but with a thioether linkage.
Uniqueness
Tert-butyl 2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to the presence of both the tert-butyl ester and the triazole moiety. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and solubility.
Properties
Molecular Formula |
C9H16N4O2S |
---|---|
Molecular Weight |
244.32 g/mol |
IUPAC Name |
tert-butyl 2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,3)15-6(14)5-16-8-12-11-7(10)13(8)4/h5H2,1-4H3,(H2,10,11) |
InChI Key |
JWFSMNCOARFDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=NN=C(N1C)N |
Origin of Product |
United States |
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